molecular formula C18H21N3O2 B2357944 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 2034267-90-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2357944
CAS No.: 2034267-90-6
M. Wt: 311.385
InChI Key: PNZCZVJMOLPZPI-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a phenylpropyl side chain, which can influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Phenylpropyl Side Chain: The phenylpropyl side chain can be attached through nucleophilic substitution reactions, where the pyridazinone derivative reacts with a phenylpropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the phenylpropyl side chain, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl or phenylpropyl groups.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be studied for its potential as a pharmacological agent. The pyridazinone core is known for its activity in various biological systems, making this compound a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide would depend on its specific biological target. Generally, compounds with a pyridazinone core can interact with various enzymes or receptors, modulating their activity. The phenylpropyl side chain may enhance the compound’s ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a shorter side chain.

    2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutyl)acetamide: Similar structure but with a longer side chain.

    2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)propionamide: Similar structure but with a different acyl group.

Uniqueness

The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide lies in its specific combination of the pyridazinone core with the cyclopropyl and phenylpropyl groups. This combination can result in unique biological activity and physicochemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(19-12-4-7-14-5-2-1-3-6-14)13-21-18(23)11-10-16(20-21)15-8-9-15/h1-3,5-6,10-11,15H,4,7-9,12-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZCZVJMOLPZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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